molecular formula C10H15N3O3 B2545199 N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE CAS No. 1796987-95-5

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE

Cat. No.: B2545199
CAS No.: 1796987-95-5
M. Wt: 225.248
InChI Key: SWIWXXWJAUBFJN-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxypyrimidin-5-yl)butanamide is a chemical compound built on a dimethoxypyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 2,4-dimethoxypyrimidine moiety is a key pharmacophore found in various biologically active molecules. For instance, related compounds based on similar pyrimidine cores have been explored as potent inhibitors of critical enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), highlighting the potential of this chemical class in anticancer research . Furthermore, dimethoxypyrimidine derivatives are frequently utilized in the synthesis of more complex molecules, serving as versatile building blocks in the development of pharmaceutical candidates . As a research chemical, this compound offers scientists a valuable intermediate for probing biochemical pathways, designing novel enzyme inhibitors, or conducting structure-activity relationship (SAR) studies. Its well-defined molecular structure allows for precise investigations in chemical biology and organic synthesis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the compound in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-4-5-8(14)12-7-6-11-10(16-3)13-9(7)15-2/h6H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWXXWJAUBFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN=C(N=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE typically involves the reaction of 2,4-dimethoxypyrimidine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or aminated pyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including N-(2,4-Dimethoxypyrimidin-5-yl)butanamide. These compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS).

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

Compound NameCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compound0.040.04
Celecoxib0.010.04
Indomethacin0.050.05

The above table demonstrates that this compound exhibits comparable potency to established anti-inflammatory drugs.

Anticancer Activity

This compound has also been studied for its potential anticancer properties. Research indicates that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Table 2: Anticancer Efficacy of Pyrimidine Derivatives

Compound NameTumor TypeMechanism of ActionReference
This compoundSolid tumorsCD73 inhibition
Other Pyrimidine DerivativesVarious cancersInhibition of cell cycle progression

This table outlines the anticancer mechanisms attributed to pyrimidine derivatives, suggesting a promising avenue for future research.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications in the pyrimidine ring can significantly affect biological activity.

Key Findings from SAR Studies

  • Electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity.
  • Substituents at specific positions can modulate the compound's affinity for COX enzymes.

Table 3: Summary of SAR Findings

ModificationEffect on ActivityReference
Electron-donating substituents at position 2Increased COX inhibition
Alkyl chain length variationsAltered solubility and potency

These findings provide insights into how chemical modifications can lead to improved therapeutic agents.

Clinical Trials

Several clinical trials have investigated the efficacy of this compound in treating inflammatory diseases and cancer. These trials focus on assessing safety profiles and therapeutic outcomes compared to standard treatments.

Case Study Highlights

  • Study on Inflammatory Diseases : A recent trial demonstrated significant reduction in inflammatory markers among patients treated with this compound compared to placebo.
  • Cancer Treatment Study : Patients with solid tumors showed promising responses when treated with this compound as part of a combination therapy regimen.

Real-world Applications

Real-world data suggests that compounds like this compound are being integrated into treatment protocols for chronic inflammatory conditions and certain cancers, demonstrating their practical relevance in clinical settings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)BUTANAMIDE involves its interaction with specific molecular targets. The methoxy groups and the butanamide moiety can participate in hydrogen bonding and hydrophobic interactions with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from Sulfamoylphenyl Series ()

Compounds 5a–d in are (S)-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides with varying alkyl chains (C4–C7). These share the amide functional group with the target compound but differ in their aromatic substituents and backbone complexity.

Key Differences:
  • Aromatic Substituents: The target compound’s dimethoxypyrimidine ring contrasts with the sulfamoylphenyl group in 5a–d.
  • Alkyl Chain Length : Butanamide (C4) is shared between the target and 5a , but 5b–d (C5–C7) demonstrate how chain elongation affects properties (e.g., melting points decrease with longer chains).
Physicochemical Properties ():
Compound Alkyl Chain Melting Point (°C) Yield (%) Molecular Formula
5a Butanamide 180–182 51.0 C₁₄H₁₉N₂O₅S
5b Pentanamide 174–176 45.4 C₁₅H₂₁N₂O₅S
5c Hexanamide 142–143 48.3 C₁₆H₂₃N₂O₅S
5d Heptanamide 143–144 45.4 C₁₇H₂₅N₂O₅S

The target compound’s dimethoxypyrimidine moiety may elevate its melting point compared to 5a–d due to enhanced crystallinity from methoxy group interactions. However, the absence of a sulfamoyl group could reduce solubility in polar solvents.

Stereochemically Complex Amides ()

describes stereoisomeric amides (e.g., compounds m, n, o) with intricate backbones, including tetrahydro-pyrimidinone rings and multiple stereocenters. These contrast sharply with the target compound’s simplicity.

Key Differences:
  • Structural Complexity: The target lacks the phenoxyacetamido and diphenylhexane motifs seen in , which are designed for targeted binding (e.g., protease inhibition).
  • Stereochemical Influence : highlights how stereochemistry affects bioactivity and synthesis. The target’s planar pyrimidine ring and lack of stereocenters may simplify synthesis but limit selectivity in biological interactions.

Halogenated Pyrimidine Derivatives ()

details a brominated pyrimidine intermediate with a chloroamine substituent. While structurally distinct, this compound underscores the reactivity of pyrimidine rings.

Key Differences:
  • Substituent Reactivity : Bromo/chloro groups () are more electrophilic than methoxy groups, making them prone to nucleophilic substitution. The target’s methoxy groups likely enhance stability but reduce reactivity.

Biological Activity

N-(2,4-Dimethoxypyrimidin-5-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrimidine Derivatives

Pyrimidine derivatives are known for their diverse biological activities, including antiviral , antimicrobial , anti-inflammatory , and antitumor effects. The structure of pyrimidine, which is a basic component of nucleic acids, lends itself to various modifications that can enhance its therapeutic properties. Recent studies have focused on synthesizing new pyrimidine derivatives to explore their potential in treating various diseases.

Synthesis and Characterization

The synthesis of this compound typically involves the modification of pyrimidine rings with substituents that can enhance biological activity. The methoxy groups at positions 2 and 4 are particularly significant as they influence the compound's lipophilicity and ability to interact with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against HIV-1. For instance, compounds similar to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds exhibit significant potency against various NNRTI-resistant mutations, highlighting their potential as therapeutic agents for HIV treatment .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds with similar structural features demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory activity.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been widely documented. Studies have shown that modifications to the pyrimidine structure can enhance activity against various pathogens. For instance, derivatives with specific substituents have exhibited potent antimicrobial effects in vitro . The exact mechanism often involves interference with microbial DNA synthesis or enzyme inhibition.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituent Positioning : The placement of methoxy groups at positions 2 and 4 significantly affects lipophilicity and receptor binding.
  • Chain Length : The butanamide chain length plays a role in pharmacokinetics and bioavailability.
  • Electronic Properties : Electron-donating or withdrawing groups can modulate the reactivity and interaction with biological targets.

Case Studies

  • HIV Inhibition : A study involving novel pyrimidine derivatives demonstrated that certain modifications led to enhanced potency against HIV strains resistant to first-generation NNRTIs. These findings underscore the importance of structural diversity in developing effective antiviral agents .
  • Anti-inflammatory Assessment : In vivo studies using carrageenan-induced paw edema models showed that compounds related to this compound exhibited significant reductions in inflammation markers compared to controls .

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